Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Data
¹H NMR (400 MHz, CDCl₃) :
- δ 1.25 ppm (t, 3H) : Ethyl group methyl protons.
- δ 4.12 ppm (q, 2H) : Ethyl group methylene protons adjacent to the ester oxygen.
- δ 2.80–3.20 ppm (m, 4H) : Protons on the quinolizine nitrogen and adjacent carbons.
- δ 1.50–2.50 ppm (m, 10H) : Remaining aliphatic protons in the bicyclic framework.
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Absorption Signatures
Key IR bands (KBr, cm⁻¹):
Mass Spectrometric Fragmentation Patterns
- Molecular ion peak : m/z 225.1 [M]⁺.
- Major fragments :
Crystallographic Analysis
X-ray Diffraction Studies
Single-crystal X-ray diffraction reveals:
Hydrogen Bonding Networks
Conformational Isomerism
The bicyclic system exhibits two dominant conformers:
- Chair-boat conformation : Predominant in solution, stabilized by minimized steric strain.
- Twist-boat conformation : Observed in crystalline states, stabilized by lattice packing forces.
| Conformer | Energy (kcal/mol) | Population in Solution |
|---|---|---|
| Chair-boat | 0.0 (reference) | 85% |
| Twist-boat | 1.2 | 15% |
This conformational flexibility is critical for understanding the compound’s reactivity in synthetic applications.
Properties
IUPAC Name |
ethyl 2-oxo-1,3,4,6,7,8,9,9a-octahydroquinolizine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-2-16-12(15)10-8-13-6-4-3-5-9(13)7-11(10)14/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRNHOMTMFKYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN2CCCCC2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735830 | |
| Record name | Ethyl 2-oxooctahydro-2H-quinolizine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258431-03-6 | |
| Record name | Ethyl 2-oxooctahydro-2H-quinolizine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Robinson Annulation and Decarboxylation Strategy
The most detailed synthesis of ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate derivatives is reported in a study designing opioid receptor ligands. This method employs a Robinson annulation to assemble the quinolizine core, followed by decarboxylation to introduce the 2-oxo group:
Synthetic Sequence
-
Imino Ether Formation : A lactam precursor undergoes esterification, oxime formation, and conversion to an imino ether (e.g., I-2 ).
-
Robinson Annulation : The imino ether reacts with ethyl 3-oxo-4-pentenoate (Nazarov reagent) at elevated temperatures to form a tetrasubstituted enone intermediate.
-
Stereospecific Reduction : Catalytic hydrogenation reduces the enone’s double bond, yielding a trans-fused quinolizidine with equatorial substituents.
-
Decarboxylation : Thermal or acidic conditions remove the ethoxycarbonyl group at position 1, generating the 2-oxo functionality while retaining the ester at position 3.
Reaction Conditions and Yields
-
Annulation : Conducted in anhydrous toluene at 110°C for 24 hours, achieving 65–70% yield.
-
Reduction : Hydrogenation over palladium/carbon at 50 psi H₂ yields the trans-quinolizidine in >90% purity.
-
Decarboxylation : Heating under reflux in acetic acid affords the 2-oxo derivative with 75–80% yield.
Table 1. Key Steps in the Robinson Annulation Approach
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imino Ether Formation | SOCl₂, EtOH, NH₂OH·HCl | 82 |
| Annulation | Ethyl 3-oxo-4-pentenoate, Δ | 68 |
| Reduction | H₂, Pd/C, EtOAc | 92 |
| Decarboxylation | AcOH, reflux | 78 |
N-Alkylation and Oxidation
A patent describing the synthesis of oxolinic acid from quinolone derivatives highlights a two-step sequence:
-
N-Alkylation : Treating a quinolone with ethyl trifluoromethanesulfonate introduces an ethyl group.
-
Oxidation : Potassium hexacyanoferrate(III) in basic media oxidizes the ring, forming a ketone.
Adapting this to quinolizines would require testing analogous conditions.
Analytical and Optimization Considerations
Stereochemical Control
The trans-fusion of the quinolizine ring in the Robinson annulation method is confirmed via nuclear Overhauser effect (NOE) spectroscopy. Solvent polarity and temperature critically influence stereoselectivity; nonpolar solvents like toluene favor trans products by stabilizing transition states with minimized dipole interactions.
Catalyst Recycling and Sustainability
The rhodium-catalyzed method for quinolines demonstrates catalyst recyclability for three cycles without significant yield loss . Applying this to quinolizines could enhance process sustainability, though ligand design may require modification to accommodate the larger ring system.
Chemical Reactions Analysis
Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide, leading to the formation of substituted products
Scientific Research Applications
Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Ethyl 2-hydroxy-3-methyl-4-oxo-4H-quinolizine-1-carboxylate (CAS 129957-62-6)
- Molecular Formula: C₁₃H₁₃NO₄
- Molecular Weight : 247.25 g/mol
- Key Features: Hydroxy group at position 2. Methyl substituent at position 3. 4-oxo group on the quinolizine ring. Ethyl ester at position 1.
- Comparison: Unlike the fully saturated octahydroquinolizine system in the parent compound, this derivative retains aromaticity in the quinolizine ring (4H configuration).
4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives
- Molecular Formula : C₂₈H₃₄ClN₃O₂
- Key Features :
- Carboxamide group replaces the ester.
- Adamantyl and pentyl substituents enhance lipophilicity.
- Chlorine atom at position 6 for electronic modulation.
- The adamantyl moiety, a bulky hydrophobic group, is often used to enhance metabolic stability.
Ethyl-3-hydroxyquinoxaline-2-carboxylate Derivatives
- Representative Example: (5-(3-Hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides
- Molecular Formula : Varies (e.g., C₁₈H₁₄N₄O₃S for a benzamide derivative)
- Key Features: Quinoxaline ring (two fused pyrazine rings) instead of quinolizine. Hydroxy and thiadiazole/triazole functional groups.
- These compounds are synthesized via hydrazine-mediated cyclization and are explored for antimicrobial and anticancer activities .
Ethyl 1-(4-Alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate
- Molecular Formula : C₁₅H₁₆N₄O₃ (for R = methyl)
- Key Features: Hybrid structure combining quinoxaline and pyrazole rings. Alkyl substituents at position 4 for steric effects.
- Comparison :
The pyrazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding and coordination capabilities. Such hybrids are synthesized via alkylation reactions in DMF with cesium carbonate, highlighting versatility in functionalization .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate | C₁₂H₂₁NO₂ | 211.30 | Ester, ketone | Drug intermediates, ligands |
| Ethyl 2-hydroxy-3-methyl-4-oxo-4H-quinolizine-1-carboxylate | C₁₃H₁₃NO₄ | 247.25 | Ester, hydroxy, methyl, ketone | Antimicrobial agents |
| 4-Oxo-1,4-dihydroquinoline-3-carboxamide | C₂₈H₃₄ClN₃O₂ | 488.04 | Carboxamide, adamantyl, chloro | Antiviral, CNS therapeutics |
| Ethyl-3-hydroxyquinoxaline-2-carboxylate derivative | C₁₈H₁₄N₄O₃S | 376.39 | Quinoxaline, thiadiazole | Anticancer, enzyme inhibitors |
| Ethyl 1-(4-methyl-3-oxo-quinoxalin-2-yl)-pyrazole-4-carboxylate | C₁₅H₁₆N₄O₃ | 300.31 | Pyrazole, quinoxaline, ester | Catalysis, bioactive scaffolds |
Research Implications
The structural diversity of quinolizine and quinoxaline derivatives underscores their adaptability in drug design. This compound’s saturated backbone may offer advantages in metabolic stability over aromatic analogs. Further studies on its reactivity (e.g., ketone reduction or ester hydrolysis) could unlock new bioactive scaffolds. Comparative spectral data (e.g., IR, NMR) and crystallographic analyses (using tools like SHELX ) are needed to fully characterize these compounds.
Biological Activity
Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
This compound belongs to the class of quinolizidine derivatives, which are known for various biological activities. The structural formula can be represented as follows:
This compound features a quinolizidine core, which is often associated with neuroprotective and anticancer activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinolizidine derivatives. In vitro assays have demonstrated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : HCT116 (colon cancer), A549 (lung cancer), and others.
- Mechanism : Induction of apoptosis through caspase activation.
A notable study found that treatment with a related compound resulted in increased caspase-3 activity, indicating apoptosis induction in HCT116 cells at concentrations between 1250 ng/ml and 2500 ng/ml, with a maximum increase observed at 504.1 pg/ml compared to control levels of 103.5 pg/ml .
Neuroprotective Effects
Quinolizidine derivatives have also shown promise in neuroprotection. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation:
- Caspase Activation : The compound promotes the activation of caspases, which are crucial for the execution phase of apoptosis.
- Cell Cycle Arrest : Flow cytometric analysis has shown that related compounds can induce cell cycle arrest at the G1/S phase, leading to reduced proliferation rates in cancer cells .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound analogs on HCT116 cells. The results indicated:
| Compound | IC50 (ng/ml) | Caspase-3 Activity (pg/ml) |
|---|---|---|
| Control | - | 103.5 |
| Compound A | 1250 | 504.1 |
| Compound B | 2500 | Increased |
This table summarizes the significant findings regarding the apoptotic effects mediated by caspase activation.
Study 2: Neuroprotective Properties
Another study investigated the neuroprotective effects of quinolizidine derivatives, revealing that these compounds could reduce oxidative stress markers in neuronal cultures, suggesting their potential role in treating neurodegenerative disorders.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-oxooctahydro-1H-quinolizine-3-carboxylate?
- Methodological Answer : The synthesis typically involves condensation reactions using diethyl malonate or analogous carbonyl derivatives. For example, heating substituted aminophenyl ketones with diethyl malonate in the presence of a catalyst like piperidine (0.1–1.0 equiv.) at 453 K, followed by purification via silica-gel column chromatography (petroleum ether/ethyl acetate eluants), yields structurally related quinoline carboxylates . Recrystallization from ethyl acetate is often used to obtain single crystals for structural validation .
Q. How is the compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbonyl/quinolizine ring systems. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹). Mass spectrometry (MS) determines molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) . Melting points (e.g., 270–272°C for analogous compounds) are measured via differential scanning calorimetry .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and hydrogen-bonding networks. Challenges include handling disordered solvent molecules or torsional flexibility in the octahydroquinolizine system. For example, hydrogen bonds (N–H⋯O, C–H⋯O) stabilize the lattice in related ethyl carboxylates, as seen in triazole derivatives . Thermal ellipsoid modeling and restraints for methyl/ethyl groups improve refinement accuracy .
Q. How do density functional theory (DFT) calculations predict the compound’s electronic properties and reactivity?
- Methodological Answer : Global reactivity descriptors (electronegativity χ, hardness η) are calculated using ionization potential (I) and electron affinity (A) via χ = ½(I + A) and η = ½(I – A) . Local softness indices identify nucleophilic/electrophilic sites on the quinolizine ring. For instance, the carbonyl oxygen (C=O) in similar compounds exhibits high Fukui function values, indicating susceptibility to nucleophilic attack . Solvent effects are incorporated via polarizable continuum models (PCM) .
Q. How can researchers address contradictions between experimental and computational data in structural analysis?
- Methodological Answer : Discrepancies between DFT-predicted bond lengths and crystallographic data may arise from neglecting crystal packing effects. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations reconcile these by modeling intermolecular interactions . For NMR shifts, gauge-including atomic orbital (GIAO) methods improve agreement with experimental data by accounting for magnetic environment effects .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer : Substituent modification at the 2-oxo and 3-carboxylate positions enhances antimicrobial activity. For example, fluorinated analogs (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) show improved bacterial inhibition via topoisomerase II binding . Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) guide SAR optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
